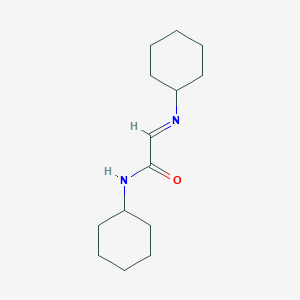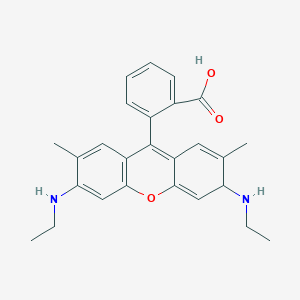
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid is a synthetic organic compound with the molecular formula C26H28N2O3. It is known for its vibrant fluorescence properties, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid typically involves the condensation of 3,6-bis(ethylamino)-2,7-dimethylxanthene with a benzoic acid derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the manufacturing of fluorescent inks and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid primarily involves its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in various imaging and detection applications. The molecular targets and pathways involved in its action depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties.
Fluorescein: A widely used fluorescent dye in biological applications.
Uniqueness
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid is unique due to its specific structural modifications, which enhance its fluorescence properties and make it suitable for specialized applications in scientific research and industry .
Propiedades
Fórmula molecular |
C26H28N2O3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[3,6-bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C26H28N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,21,27-28H,5-6H2,1-4H3,(H,29,30) |
Clave InChI |
QYRLVPCITNDVDS-UHFFFAOYSA-N |
SMILES canónico |
CCNC1C=C2C(=C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)O)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


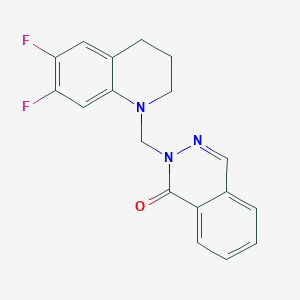
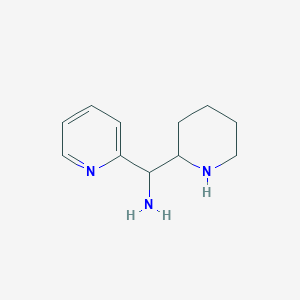
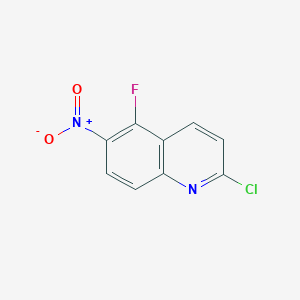
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)

![Benzo[g]cinnoline](/img/structure/B12974435.png)

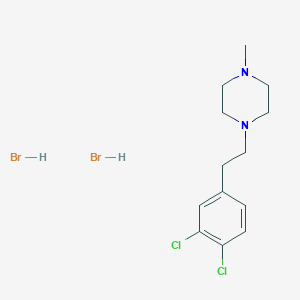
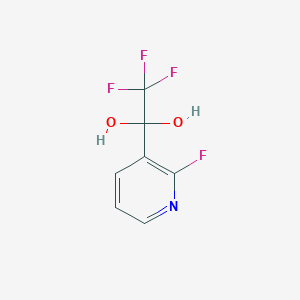

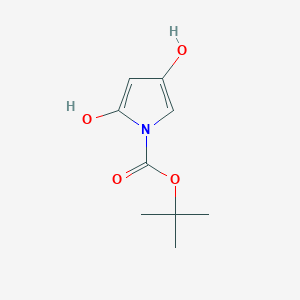
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)

